molecular formula C14H8F3N3O2 B8054604 3-[4-[2-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one

3-[4-[2-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one

Cat. No.: B8054604
M. Wt: 307.23 g/mol
InChI Key: NXTVRTINFXBFDP-UHFFFAOYSA-N
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Description

3-[4-[2-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one is a unique chemical compound with various applications in scientific research and industry

Properties

IUPAC Name

3-[4-[2-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3O2/c15-14(16,17)10-4-2-1-3-9(10)8-5-6-18-11(7-8)12-19-13(21)22-20-12/h1-7H,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTVRTINFXBFDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC=C2)C3=NC(=O)ON3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC(=NC=C2)C3=NC(=O)ON3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of 3-[4-[2-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one involves several synthetic routes and reaction conditions. One common method includes the formation of inclusion complexes with cyclodextrins. This process involves the determination of the inclusion formation constant and the use of various analytical techniques to evidence host inclusion . Industrial production methods often involve the use of specific reagents and conditions to ensure the purity and stability of the compound.

Chemical Reactions Analysis

3-[4-[2-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include imidazole and phosgene. For instance, the reaction of phosgene with imidazole under anhydrous conditions results in the formation of the compound . Major products formed from these reactions include imidazolium chloride and other related compounds.

Scientific Research Applications

3-[4-[2-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one has a wide range of scientific research applications. It is used in chemistry for the synthesis of peptides and other organic compounds. In biology, it is employed in the study of molecular interactions and pathways. In medicine, it is used for the development of new drugs and therapeutic agents. Additionally, it has industrial applications in the production of various chemical products .

Mechanism of Action

The mechanism of action of 3-[4-[2-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one involves its interaction with specific molecular targets and pathways. For example, it is known to inhibit the activation of plasminogen by binding to distinct sites on the molecule . This interaction prevents the conversion of plasminogen to plasmin, thereby exerting its effects.

Comparison with Similar Compounds

3-[4-[2-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one can be compared with other similar compounds such as aspirin (CID 2244) and salicylsalicylic acid (CID 5161). These compounds share some structural similarities but differ in their specific properties and applications . The uniqueness of this compound lies in its specific molecular interactions and the range of applications it offers.

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